Cas no 922870-86-8 (4-(4-fluorophenyl)sulfanyl-N-{8H-indeno1,2-d1,3thiazol-2-yl}butanamide)
4-(4-fluorophenyl)sulfanyl-N-{8H-indeno1,2-d1,3thiazol-2-yl}butanamide Chemical and Physical Properties
Names and Identifiers
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- F2813-0385
- AKOS024468962
- 4-(4-fluorophenyl)sulfanyl-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)butanamide
- 4-[(4-fluorophenyl)sulfanyl]-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}butanamide
- 4-((4-fluorophenyl)thio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide
- 922870-86-8
- 4-(4-fluorophenyl)sulfanyl-N-{8H-indeno1,2-d1,3thiazol-2-yl}butanamide
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- Inchi: 1S/C20H17FN2OS2/c21-14-7-9-15(10-8-14)25-11-3-6-18(24)22-20-23-19-16-5-2-1-4-13(16)12-17(19)26-20/h1-2,4-5,7-10H,3,6,11-12H2,(H,22,23,24)
- InChI Key: VDICUXGGGNGERZ-UHFFFAOYSA-N
- SMILES: S1C(NC(CCCSC2C=CC(=CC=2)F)=O)=NC2=C1CC1C=CC=CC=12
Computed Properties
- Exact Mass: 384.07663368g/mol
- Monoisotopic Mass: 384.07663368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 486
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 95.5Ų
4-(4-fluorophenyl)sulfanyl-N-{8H-indeno1,2-d1,3thiazol-2-yl}butanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2813-0385-2μmol |
4-[(4-fluorophenyl)sulfanyl]-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}butanamide |
922870-86-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2813-0385-5μmol |
4-[(4-fluorophenyl)sulfanyl]-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}butanamide |
922870-86-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2813-0385-10μmol |
4-[(4-fluorophenyl)sulfanyl]-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}butanamide |
922870-86-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2813-0385-20μmol |
4-[(4-fluorophenyl)sulfanyl]-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}butanamide |
922870-86-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2813-0385-1mg |
4-[(4-fluorophenyl)sulfanyl]-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}butanamide |
922870-86-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2813-0385-2mg |
4-[(4-fluorophenyl)sulfanyl]-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}butanamide |
922870-86-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2813-0385-3mg |
4-[(4-fluorophenyl)sulfanyl]-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}butanamide |
922870-86-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2813-0385-4mg |
4-[(4-fluorophenyl)sulfanyl]-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}butanamide |
922870-86-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2813-0385-5mg |
4-[(4-fluorophenyl)sulfanyl]-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}butanamide |
922870-86-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2813-0385-10mg |
4-[(4-fluorophenyl)sulfanyl]-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}butanamide |
922870-86-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
4-(4-fluorophenyl)sulfanyl-N-{8H-indeno1,2-d1,3thiazol-2-yl}butanamide Related Literature
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Additional information on 4-(4-fluorophenyl)sulfanyl-N-{8H-indeno1,2-d1,3thiazol-2-yl}butanamide
Comprehensive Guide to 4-(4-fluorophenyl)sulfanyl-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}butanamide (CAS No. 922870-86-8)
4-(4-fluorophenyl)sulfanyl-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}butanamide (CAS No. 922870-86-8) is a specialized organic compound with significant potential in pharmaceutical and material science research. This fluorophenyl sulfanyl derivative features a unique indeno-thiazole core, making it a subject of interest for drug discovery and biochemical applications. Its molecular structure combines a fluorinated phenyl group with a sulfanyl linker and a butanamide tail, offering versatile reactivity for further modifications.
Researchers are increasingly exploring 4-(4-fluorophenyl)sulfanyl-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}butanamide due to its potential as a kinase inhibitor scaffold. The compound's indeno[1,2-d][1,3]thiazole moiety is particularly noteworthy, as this heterocyclic system has shown promise in modulating various biological targets. Current studies focus on its structure-activity relationships and potential applications in addressing age-related diseases and metabolic disorders, which are among the most searched health topics in 2024.
The synthesis of CAS 922870-86-8 typically involves multi-step organic reactions, with careful control of the fluorophenyl sulfanyl incorporation and subsequent amide coupling to the indeno-thiazole core. Analytical characterization using NMR spectroscopy and mass spectrometry confirms the compound's high purity, essential for research applications. Recent advancements in green chemistry approaches have optimized its production, reducing environmental impact while maintaining yield – a key consideration for sustainable pharmaceutical development.
In material science, 4-(4-fluorophenyl)sulfanyl-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}butanamide demonstrates interesting photophysical properties. The fluorine substitution and thiazole ring contribute to its electronic characteristics, making it a candidate for organic electronic devices. This aligns with growing interest in bio-compatible semiconductors, a trending topic in materials research forums and academic searches.
Storage and handling of CAS 922870-86-8 require standard laboratory precautions. The compound should be kept in anhydrous conditions at controlled temperatures to maintain stability. While not classified as hazardous under normal research conditions, proper personal protective equipment is recommended when working with this chemical, consistent with general laboratory safety protocols that dominate workplace safety searches.
The commercial availability of 4-(4-fluorophenyl)sulfanyl-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}butanamide has increased significantly in recent years, with multiple chemical suppliers offering it for research purposes. Pricing varies based on purity levels (typically 95-98%) and batch sizes. Researchers often search for bulk purchase options or custom synthesis services for this compound, reflecting the growing demand in academic and industrial laboratories.
Future research directions for CAS 922870-86-8 include exploring its potential in targeted drug delivery systems and as a molecular probe for biological studies. The compound's structural versatility allows for various modifications, making it a valuable building block in medicinal chemistry. These applications correspond with frequent searches about personalized medicine and next-generation therapeutics, indicating strong alignment with current scientific interests.
Analytical methods for 4-(4-fluorophenyl)sulfanyl-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}butanamide characterization continue to evolve. Recent publications highlight the use of advanced techniques like cryo-electron microscopy for studying its interactions with biological targets. This reflects the broader scientific community's interest in high-resolution structural analysis methods, a consistently popular search topic among researchers.
Patent literature reveals growing intellectual property activity surrounding derivatives of CAS 922870-86-8, particularly in therapeutic applications. Several recent filings describe its use in compositions targeting inflammatory pathways and cellular signaling mechanisms. This patent landscape information is valuable for researchers conducting prior art searches or freedom-to-operate analyses related to this chemical entity.
Environmental fate studies of 4-(4-fluorophenyl)sulfanyl-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}butanamide are limited but suggest moderate biodegradability under specific conditions. As environmental concerns dominate chemical industry discussions, understanding the ecological impact of research compounds like this one has become a frequent search topic among environmentally conscious researchers and regulatory professionals.
In summary, 4-(4-fluorophenyl)sulfanyl-N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}butanamide (CAS No. 922870-86-8) represents an important research chemical with diverse potential applications. Its unique molecular architecture and modifiable functional groups make it valuable for both pharmaceutical development and material science innovation. As research continues, this compound will likely remain relevant to multiple scientific disciplines, addressing many of the pressing health and technology challenges that dominate current scientific discourse and search trends.
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